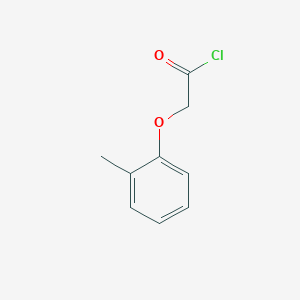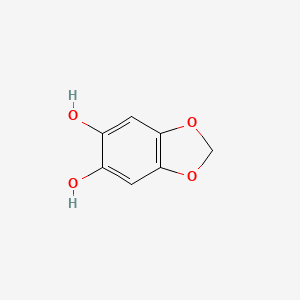
5,6-Dihydroxy-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-1,3-benzodioxole is a biochemical used for proteomics research . It has a molecular formula of C7H6O4 and a molecular weight of 154.12 .
Synthesis Analysis
The synthesis of this compound involves reaction conditions with sodium dithionite in water and acetonitrile at 20 degrees Celsius for 0.5 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxole core with two hydroxy groups attached at the 5 and 6 positions .Chemical Reactions Analysis
Benzodioxole derivatives have been found to possess a broad spectrum of biological activities, including antiepileptic, analgesic, antituberculosis, and antimicrobial potentials . The synthesis of this compound from benzo[1,3]dioxole-5,6-dione has been reported .Scientific Research Applications
Anticancer and Antibacterial Applications
A study on the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives highlighted their significant anticancer, antibacterial, and DNA binding potential. Specifically, certain compounds showed greater anticancer and antibacterial potency compared to standard reference compounds, with notable DNA binding capacity, indicating their potential as therapeutic agents (Gupta et al., 2016).
Insecticidal Activity
Research into benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide demonstrated high insecticidal activities against common pests, suggesting applications in pest management. Some derivatives outperformed commercial insecticides, offering a new avenue for developing safer, more effective pesticides (Sawada et al., 2003).
Antitumor Activity
Another study synthesized a series of 1,3-benzodioxoles to evaluate their in vitro antitumor activity against human tumor cell lines. Notably, certain derivatives exhibited significant tumor growth inhibition, suggesting the potential of 1,3-benzodioxole derivatives in cancer therapy (Micale et al., 2002).
Synthesis of β-Amino Acids
Efficient stereoselective syntheses of 5- and 6-[2,3]-dihydrobenzofuran β-amino acids were described, showcasing the potential of benzodioxole systems in mimicking aspartic acid, which could have implications in drug design and synthesis (Coleman et al., 2000).
Monoamine Oxidase Inhibitors
A study on sesamol (1,3-benzodioxol-5-ol) and benzodioxane derivatives synthesized and evaluated them as inhibitors of monoamine oxidase A and B. These findings are crucial for developing treatments for neurological disorders, including Parkinson's disease, highlighting the therapeutic value of benzodioxole derivatives (Engelbrecht et al., 2015).
Mechanism of Action
Target of Action
5,6-Dihydroxy-1,3-benzodioxole, a derivative of 1,3-Benzodioxole, has been found to act as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 is a protein that plays a crucial role in plant growth and development .
Mode of Action
The compound interacts with TIR1, enhancing root-related signaling responses . This interaction results in the promotion of root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is essential for plant growth and development . It enhances the transcriptional activity of the auxin response reporter, DR5:GUS . Additionally, it down-regulates the expression of root growth-inhibiting genes .
Result of Action
The compound exhibits a remarkable promotive effect on root growth . It induces a common transcriptional response with auxin, a plant hormone, and down-regulates the expression of root growth-inhibiting genes . This results in enhanced root growth and potentially increased crop production .
Future Directions
Benzodioxole derivatives have been the subject of numerous studies due to their wide range of biological activities . Future research may focus on further exploring the biological activities of 5,6-Dihydroxy-1,3-benzodioxole and its derivatives, as well as optimizing its synthesis process . Additionally, these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Biochemical Analysis
Biochemical Properties
5,6-Dihydroxy-1,3-benzodioxole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit alpha-amylase and lipase enzymes, which are crucial in carbohydrate and lipid metabolism . The compound’s interaction with these enzymes suggests its potential as an antidiabetic agent. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been evaluated for its cytotoxic activity against cancer cell lines, including cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cells . The compound induces cell cycle arrest in the G2-M phase, leading to apoptosis in cancer cells . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer and antioxidant effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For example, the compound’s interaction with alpha-amylase and lipase enzymes results in the inhibition of carbohydrate and lipid metabolism . Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Therefore, determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound undergoes biotransformation by enzymes such as toluene dioxygenase, leading to the formation of metabolites like 4,5-dihydroxy-DFBD . These metabolic pathways play a crucial role in the compound’s biological activity and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments influence its activity and function. For example, its interaction with transporters facilitates its uptake into cells, where it can exert its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
1,3-benzodioxole-5,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,8-9H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNJUCIWLBSDLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449980 |
Source


|
| Record name | 2H-1,3-Benzodioxole-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21505-20-4 |
Source


|
| Record name | 2H-1,3-Benzodioxole-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

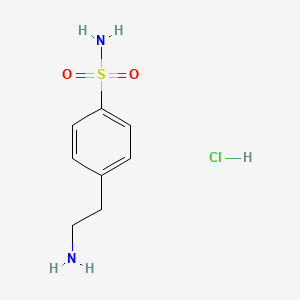
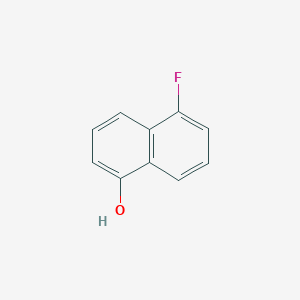
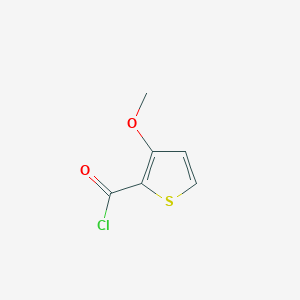



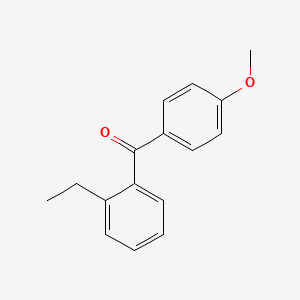
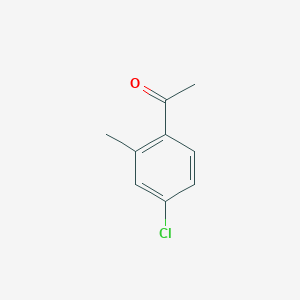

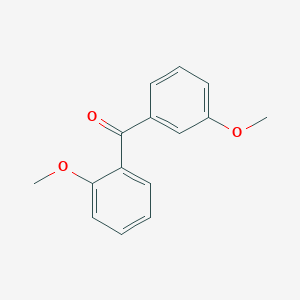

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)
